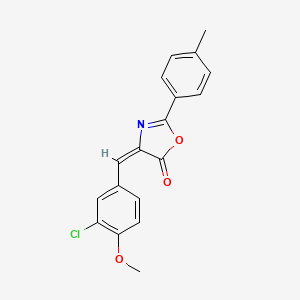
4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as CMBO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. Additionally, 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
One advantage of using 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation is that 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one derivatives with improved potency and selectivity for cancer cells. Additionally, further studies are needed to determine the safety and efficacy of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in vivo, as well as its potential use in combination with other cancer therapeutics. Finally, the potential use of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in other disease states, such as inflammation and neurodegenerative disorders, should also be explored.
合成方法
The synthesis of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-chloro-4-methoxybenzaldehyde and 4-methylphenylacetic acid in the presence of a base, followed by cyclization with urea. The resulting product is a white crystalline solid with a melting point of 194-196°C.
科学研究应用
4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has anti-tumor activity and can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell death.
属性
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-11-3-6-13(7-4-11)17-20-15(18(21)23-17)10-12-5-8-16(22-2)14(19)9-12/h3-10H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDVSSFZCIUSJS-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OC)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
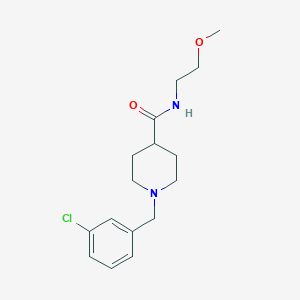
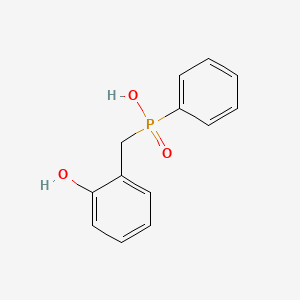
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)
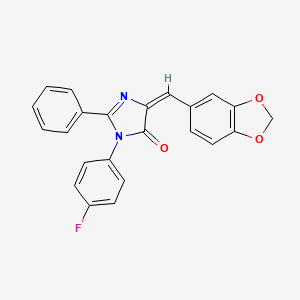
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)
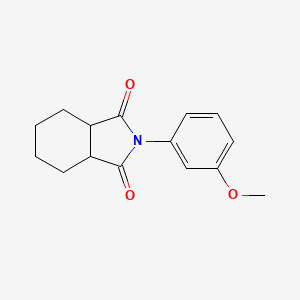
![8-[(2-aminoethyl)amino]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5183716.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5183723.png)
![2-cyclopropyl-6-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B5183724.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)
![2-[(4-ethoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5183739.png)
![N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183748.png)
![methyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5183759.png)